Caprazene 45

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

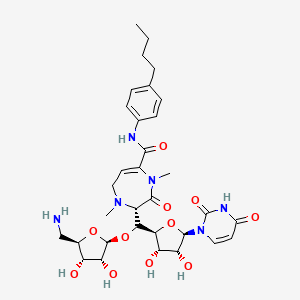

It was first described in 2003 by researchers at the Microbial Chemistry Research Foundation and Meiji Seika Kaisa, Ltd of Japan . This compound is produced by the bacterium Streptomyces sp. and is soluble in water as the trifluoroacetate salt . CPZEN-45 has shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains, making it a promising candidate for tuberculosis treatment .

Preparation Methods

The synthesis of CPZEN-45 involves several steps, including the condensation reaction of N-Boc caprazene with 4-propylaniline or 2-butylaniline using 4-(4, 6-dimethoxy-1, 3, 5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to produce amides . The protecting group (Boc) is then removed from the primary amino group using trifluoroacetic acid . Industrial production methods have focused on optimizing and scaling up the spray drying process to produce CPZEN-45 aerosol powders suitable for inhalation . This method ensures the production of powders with the desired physicochemical characteristics and stability for clinical use .

Chemical Reactions Analysis

CPZEN-45 undergoes various chemical reactions, including:

Oxidation: CPZEN-45 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in CPZEN-45, leading to different analogs.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically analogs of CPZEN-45 with modified structures and potentially enhanced biological activities .

Scientific Research Applications

CPZEN-45 has been extensively studied for its potential in treating tuberculosis. It has shown efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis in vitro and in vivo . Research has demonstrated its ability to reduce bacterial load in the lungs of infected mice, making it a promising candidate for inhaled tuberculosis therapy . Additionally, CPZEN-45 has been investigated for its pharmacokinetics and optimal dosing regimens in guinea pigs, further supporting its potential as an effective anti-tuberculosis drug .

Mechanism of Action

CPZEN-45 exerts its effects by inhibiting bacterial translocase I, a key enzyme involved in peptidoglycan biosynthesis . This inhibition disrupts the formation of the bacterial cell wall, leading to the death of Mycobacterium tuberculosis. Unlike other antibiotics, CPZEN-45 targets a unique pathway, reducing the likelihood of cross-resistance with existing drugs . This mechanism of action makes CPZEN-45 particularly valuable in combating multidrug-resistant and extensively drug-resistant tuberculosis .

Comparison with Similar Compounds

CPZEN-45 is structurally related to other caprazamycin derivatives, such as caprazene and caprazol . These compounds share a similar core structure but differ in their functional groups and biological activities. Compared to other antibiotics like pretomanid, which inhibits mycolic acid lipid biosynthesis, CPZEN-45 targets a different pathway, providing a complementary approach to tuberculosis treatment . The unique mechanism of action and efficacy against resistant strains highlight the distinct advantages of CPZEN-45 over other similar compounds .

Similar Compounds

- Caprazene

- Caprazol

- Pretomanid

Properties

CAS No. |

737759-36-3 |

|---|---|

Molecular Formula |

C32H44N6O11 |

Molecular Weight |

688.7 g/mol |

IUPAC Name |

(2S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide |

InChI |

InChI=1S/C32H44N6O11/c1-4-5-6-16-7-9-17(10-8-16)34-28(44)18-11-13-36(2)21(29(45)37(18)3)26(49-31-25(43)22(40)19(15-33)47-31)27-23(41)24(42)30(48-27)38-14-12-20(39)35-32(38)46/h7-12,14,19,21-27,30-31,40-43H,4-6,13,15,33H2,1-3H3,(H,34,44)(H,35,39,46)/t19-,21+,22-,23+,24-,25-,26+,27+,30-,31+/m1/s1 |

InChI Key |

RQVDLVWYEOCAJE-KDHSHZOVSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CCN(C(C(=O)N2C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CCN([C@H](C(=O)N2C)[C@@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CN)O)O)C |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CCN(C(C(=O)N2C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C |

Synonyms |

CPZEN-45 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.